Cefivitril

Übersicht

Beschreibung

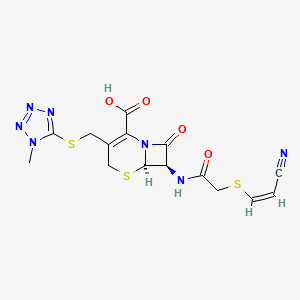

Cefivitril is a semi-synthetic cephalosporin antibiotic known for its broad antibacterial activity. It is particularly effective against penicillin-resistant strains of Staphylococcus aureus. Compared to other cephalosporins, this compound exhibits superior in vitro activity against both gram-positive and gram-negative bacteria .

Vorbereitungsmethoden

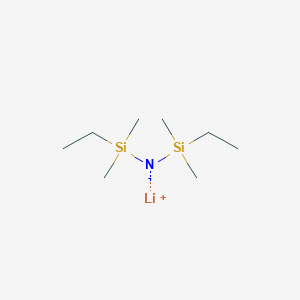

Synthetic Routes and Reaction Conditions: Cefivitril is synthesized through a series of chemical reactions involving the modification of the cephalosporin core structure. The synthesis typically involves the acylation of the 7-aminocephalosporanic acid nucleus with specific side chains that enhance its antibacterial properties. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale fermentation processes followed by chemical modification. The fermentation process involves the cultivation of Cephalosporium acremonium to produce the cephalosporin core, which is then chemically modified to yield this compound. The industrial production also includes purification steps to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cefivitril durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Sulfoxidgruppe wieder in das Sulfid umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können am Beta-Lactam-Ring auftreten und zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder Persäuren werden üblicherweise als Oxidationsmittel verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden für Reduktionsreaktionen verwendet.

Substitution: Nucleophile wie Amine oder Thiole werden in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von this compound mit modifizierten antibakteriellen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Cefivitril hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Reaktivität von Cephalosporinen zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf die Synthese der bakteriellen Zellwand und Resistenzmechanismen.

Medizin: In klinischen Studien eingesetzt, um seine Wirksamkeit gegen resistente Bakterienstämme zu bewerten.

Industrie: Wird bei der Entwicklung neuer antibakterieller Wirkstoffe und Formulierungen eingesetzt.

5. Wirkmechanismus

This compound übt seine antibakterielle Wirkung aus, indem es die Synthese der bakteriellen Zellwand hemmt. Es bindet an Penicillin-bindende Proteine, die für die Vernetzung von Peptidoglykanketten in der bakteriellen Zellwand essentiell sind. Diese Hemmung führt zur Schwächung der Zellwand und verursacht letztendlich eine bakterielle Zelllyse. Die molekularen Ziele umfassen verschiedene Penicillin-bindende Proteine, und die beteiligten Pfade sind diejenigen, die mit der Biosynthese der Zellwand zusammenhängen .

Ähnliche Verbindungen:

Cefuroxim: Ein weiteres Cephalosporin mit einem ähnlichen Wirkmechanismus, aber einem anderen Wirkungsspektrum.

Ceftriaxon: Bekannt für seine verlängerte Halbwertszeit und breite Wirksamkeit.

Cefotaxim: Ähnlich in der Struktur, aber mit unterschiedlichen pharmakokinetischen Eigenschaften.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner verstärkten Aktivität gegen Penicillin-resistente Staphylococcus aureus und seiner überlegenen In-vitro-Aktivität gegen eine Vielzahl von Bakterien. Dies macht es zu einem wertvollen Antibiotikum bei der Behandlung resistenter bakterieller Infektionen .

Wirkmechanismus

Cefivitril exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis. The molecular targets include various penicillin-binding proteins, and the pathways involved are those related to cell wall biosynthesis .

Vergleich Mit ähnlichen Verbindungen

Cefuroxime: Another cephalosporin with a similar mechanism of action but different spectrum of activity.

Ceftriaxone: Known for its extended half-life and broad-spectrum activity.

Cefotaxime: Similar in structure but with different pharmacokinetic properties.

Uniqueness of Cefivitril: this compound is unique due to its enhanced activity against penicillin-resistant Staphylococcus aureus and its superior in vitro activity against a wide range of bacteria. This makes it a valuable antibiotic in the treatment of resistant bacterial infections .

Eigenschaften

IUPAC Name |

(6R,7R)-7-[[2-[(Z)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7O4S3/c1-21-15(18-19-20-21)29-6-8-5-28-13-10(12(24)22(13)11(8)14(25)26)17-9(23)7-27-4-2-3-16/h2,4,10,13H,5-7H2,1H3,(H,17,23)(H,25,26)/b4-2-/t10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHWKLWIYBATLL-GMIKGCRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CSC=CC#N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CS/C=C\C#N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501024387 | |

| Record name | (6R,7R)-7-(2-(((Z)-2-Cyanovinyl)thio)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66474-36-0 | |

| Record name | Cefivitril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066474360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,7R)-7-(2-(((Z)-2-Cyanovinyl)thio)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFIVITRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776E09GMHQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

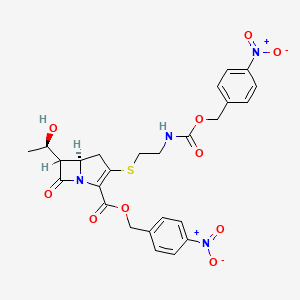

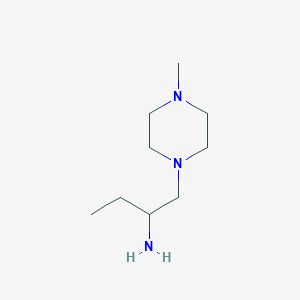

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-Phenylethyl)piperidin-3-yl]methylamine](/img/structure/B1623525.png)

![3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B1623528.png)

![1-[(4E)-6-bromo-4-hydroxyimino-2,3-dihydroquinolin-1-yl]-2-methylpropan-1-one](/img/structure/B1623530.png)

![1-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)ethanone](/img/structure/B1623536.png)